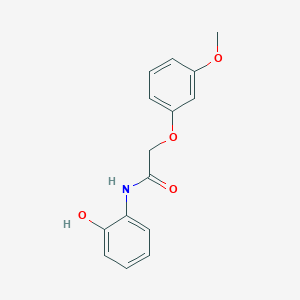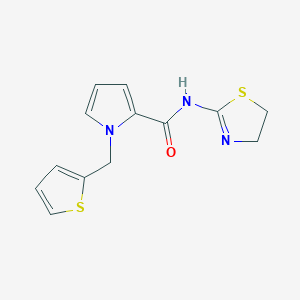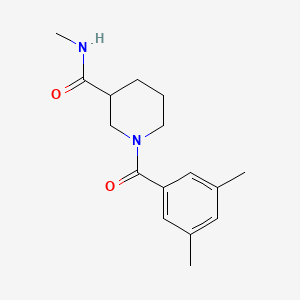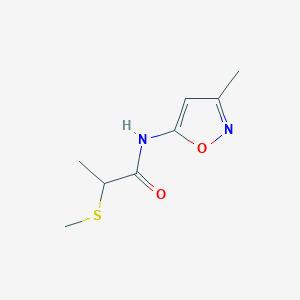
2-Methylsulfanyl-1-phenothiazin-10-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylsulfanyl-1-phenothiazin-10-ylethanone is an organic compound that belongs to the family of phenothiazine derivatives. It is a yellowish powder that is soluble in organic solvents such as ethanol and chloroform. This compound has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone varies depending on its application. In medicine, this compound acts as an antagonist of dopamine and serotonin receptors, leading to a decrease in the symptoms of psychosis. In cancer cells, it induces apoptosis by activating the intrinsic pathway of apoptosis through the release of cytochrome c from mitochondria. In chemistry, it acts as a nucleophile in various reactions, leading to the formation of new organic compounds. In materials science, it acts as a precursor for the synthesis of semiconductor materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone depend on its concentration and application. In medicine, this compound can cause side effects such as drowsiness, dry mouth, and blurred vision. In cancer cells, it induces cell death, leading to a decrease in tumor size. In chemistry and materials science, it can lead to the formation of new organic compounds and semiconductor materials, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methylsulfanyl-1-phenothiazin-10-ylethanone in lab experiments include its relatively low cost, ease of synthesis, and versatility in various applications. However, its limitations include its potential side effects in medicine and its toxicity in high concentrations.
Zukünftige Richtungen
The future directions of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone include its further investigation as an antipsychotic drug and anticancer agent, as well as its potential applications in organic synthesis and materials science. In medicine, it can be further studied for its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. In chemistry, it can be used as a building block for the synthesis of new organic compounds with unique properties. In materials science, it can be used as a precursor for the synthesis of new semiconductor materials with improved performance.
Synthesemethoden
The synthesis of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone can be achieved through various methods. One of the most common methods involves the reaction of 2-chloro-1-methylsulfanylbenzene with 10H-phenothiazine-10-one in the presence of a strong base, such as potassium carbonate, in anhydrous dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of 2-Methylsulfanyl-1-phenothiazin-10-ylethanone.
Wissenschaftliche Forschungsanwendungen
2-Methylsulfanyl-1-phenothiazin-10-ylethanone has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an antipsychotic drug due to its ability to modulate dopamine and serotonin receptors in the brain. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In chemistry, this compound has been used as a building block for the synthesis of various organic compounds, including dyes and polymers. In materials science, it has been used as a precursor for the synthesis of semiconductor materials.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS2/c1-18-10-15(17)16-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLKNKZOFAJWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)




![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
